2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole core linked to an aceto-hydrazide moiety through a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetohydrazide Formation: The aceto-hydrazide moiety is introduced by reacting the thioether derivative with hydrazine hydrate.
Benzylidene Formation: Finally, the compound is reacted with 2,4,6-trimethoxybenzaldehyde under reflux conditions to form the benzylidene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the imine group in the benzylidene moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation of the sulfur atom may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core may interact with nucleic acids or proteins, while the benzylidene moiety could modulate these interactions through its electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-((1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRIMETHOXYBENZYLIDENE)ACETOHYDRAZIDE: Similar structure but lacks the methyl group on the benzimidazole core.
2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRIMETHOXYBENZYLIDENE)ACETOHYDRAZIDE: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The presence of the methyl group on the benzimidazole core and the trimethoxybenzylidene moiety makes 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE unique. These structural features may enhance its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O4S/c1-24-16-8-6-5-7-15(16)22-20(24)29-12-19(25)23-21-11-14-17(27-3)9-13(26-2)10-18(14)28-4/h5-11H,12H2,1-4H3,(H,23,25)/b21-11+ |
InChI Key |
KPJSMRKMCYKYAE-SRZZPIQSSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.